TM5441

Catalog No.
S545470
CAS No.
1190221-43-2
M.F
C21H17ClN2O6
M. Wt
428.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TM5441

CAS Number

1190221-43-2

Product Name

TM5441

IUPAC Name

5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid

Molecular Formula

C21H17ClN2O6

Molecular Weight

428.8 g/mol

InChI

InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28)

InChI Key

BGGMLMAPVODXAU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3

Solubility

Soluble in DMSO

Synonyms

TM-5441; TM 5441; TM5441; BMS-790052; BMS-790052; BMS790052; EBP 883; EBP-883; EBP883.

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3

Description

The exact mass of the compound 5-Chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid is 428.0775 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Structure Analysis

Compound X has a complex structure containing several key features:

  • A central benzene ring with a chlorine substituent in the 5th position [].
  • A carboxylic acid group (COOH) attached to the benzene ring [].
  • An amide group (CONH2) connected to the benzene ring via a linker chain [].
  • A furan ring (a five-membered aromatic ring with oxygen) attached to a phenyl group (a benzene ring connected to another aromatic group) [].
  • This furan-phenyl group is linked to the amide group through an amino group (NH2) [].

The specific arrangement of these groups likely influences the overall properties of the molecule [].


Chemical Reactions Analysis

  • Hydrolysis: The amide bond in Compound X could be susceptible to hydrolysis (breakdown by water), potentially yielding the corresponding carboxylic acid and amine components [].
  • Decarboxylation: Under specific conditions, the carboxylic acid group might undergo decarboxylation (loss of a carbon dioxide molecule), leading to a new molecule with one less carbon atom [].

Physical And Chemical Properties Analysis

Specific data on the physical and chemical properties of Compound X, such as melting point, boiling point, and solubility, are not currently available in scientific literature [, , ].

Typical for producing piperazine derivatives. While specific synthetic pathways are proprietary or not fully disclosed in literature, it generally includes:

  • Formation of the Piperazine Core: Starting from appropriate amines and halides.
  • Functionalization: Introducing various substituents to enhance biological activity and specificity.
  • Purification: Utilizing chromatographic techniques to isolate the final product.

The compound's synthesis must ensure high purity and bioavailability for effective pharmacological action .

TM5441 has several potential applications:

  • Cardiovascular Health: As an inhibitor of PAI-1, TM5441 may help manage conditions related to thrombosis and cardiovascular diseases.
  • Obesity Management: Its ability to modulate leptin sensitivity suggests potential use in treating obesity and metabolic syndrome.
  • Cancer Research: Studies indicate that TM5441 may exert anti-tumorigenic effects by inhibiting angiogenesis .

Compound NameStructure TypeBiological ActivityUnique Features
TM5484Piperazine DerivativePAI-1 InhibitionSlightly larger fraction of cleaved PAI-1 compared to TM5441
TM5275Piperazine DerivativePAI-1 InhibitionRedirects PAI-1/PA reaction towards substrate behavior
Serpin PeptidesProtein-based InhibitorsBroad Serpin InhibitionNatural inhibitors with different mechanisms of action
AprotininBovine Lung ProteinBroad Protease InhibitionNon-selective serine protease inhibitor

Molecular Characteristics

Chemical Formula and International Union of Pure and Applied Chemistry Nomenclature

TM5441 possesses the molecular formula C₂₁H₁₇ClN₂O₆ [4] [5] [8]. The International Union of Pure and Applied Chemistry nomenclature for this compound is 5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid [3] [5] [8]. Alternative nomenclature includes 5-chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid, which represents the same chemical entity with slight variations in systematic naming conventions [8].

The compound is registered under Chemical Abstracts Service number 1190221-43-2 [4] [5] [8] and has been assigned the Unique Ingredient Identifier 33S35WFR9H by the United States Food and Drug Administration [7] [8]. The standard International Chemical Identifier key is BGGMLMAPVODXAU-UHFFFAOYSA-N [5] [7] [8], providing a unique digital fingerprint for database searches and chemical identification.

Molecular Weight and Physical Properties

TM5441 exhibits a molecular weight of 428.82 grams per mole [4] [5] [16], positioning it within the optimal range for small molecule therapeutics. The compound presents as an off-white solid at room temperature [4] [15], with characteristic crystalline properties that facilitate analytical characterization and formulation development.

PropertyValueSource
Molecular Weight428.82 g/mol [4] [5] [16]
Physical StateOff-white solid [4] [15]
Melting PointUndetermined [15]
Boiling PointUndetermined [15]
Calculated Log P3.319 [16]

The calculated logarithm of the partition coefficient (cLogP) value of 3.319 indicates moderate lipophilicity [16], suggesting favorable characteristics for membrane permeability and oral bioavailability. This lipophilicity profile represents a careful balance between aqueous solubility requirements and the need for cellular uptake and distribution.

Structural Motifs and Functional Groups

TM5441 incorporates several distinct structural motifs that contribute to its biological activity and physicochemical properties [8] [10]. The molecule features a benzoic acid core substituted with a chlorine atom at the 5-position, providing both electronic and steric influence on the overall molecular behavior [3] [5]. The carboxylic acid functional group serves as a critical anchor point for molecular interactions and has been identified as essential for plasminogen activator inhibitor-1 binding activity [10].

The compound contains a furan-3-yl substituent attached to a phenyl ring through an amino linkage [3] [5] [8]. This furan-containing aromatic system contributes to the hydrophobic character of the molecule and participates in π-π stacking interactions with target proteins [10]. The presence of multiple amide linkages throughout the structure provides hydrogen bonding capabilities and conformational flexibility necessary for optimal target engagement.

The ethoxy linker region connects the chlorobenzoic acid portion to the furan-containing aromatic system [3] [5]. This flexible linker allows for conformational adjustments during protein binding while maintaining the spatial relationship between key pharmacophoric elements. The overall architecture represents a carefully optimized balance of rigidity and flexibility, designed to maximize binding affinity while preserving drug-like properties.

Synthesis and Preparation Methods

TM5441 synthesis builds upon the foundational work established for its precursor compounds TM5007 and TM5275 [16]. The compound was developed through systematic structure-activity relationship studies aimed at improving pharmacokinetic properties, particularly oral bioavailability and metabolic stability [16]. The synthetic approach involves multiple coupling reactions to assemble the complex amide-linked architecture characteristic of this compound class.

The development process employed structure-based drug design principles, utilizing docking simulations to optimize binding interactions with the target protein [16]. Over 170 derivative compounds were synthesized and evaluated during the optimization process, with TM5441 emerging as a lead candidate based on its superior pharmacokinetic profile and maintained biological activity [16].

Key synthetic transformations include amide bond formation to create the central linker region and careful introduction of the furan-containing aromatic system [10]. The chlorobenzoic acid moiety requires selective functionalization to maintain the desired substitution pattern while avoiding unwanted side reactions. Purification methods typically involve reversed-phase high-performance liquid chromatography to achieve the high purity levels required for biological evaluation [13].

Physicochemical Properties

Solubility Profile

TM5441 demonstrates distinct solubility characteristics across different solvent systems, which significantly impact its formulation and bioavailability properties [4] [11] [17]. In dimethyl sulfoxide, the compound exhibits excellent solubility with concentrations reaching or exceeding 300 milligrams per milliliter [4], equivalent to approximately 699.59 millimolar solutions [4]. This high dimethyl sulfoxide solubility facilitates in vitro research applications and serves as a foundation for formulation development.

SolventSolubilityMolar Concentration
Dimethyl Sulfoxide≥300 mg/mL699.59 mM
WaterInsoluble<1 mg/mL
EthanolInsoluble<1 mg/mL

Alternative solubility data from different sources indicates dimethyl sulfoxide solubility of 86 milligrams per milliliter [11], corresponding to 200.55 millimolar concentrations. This variation likely reflects different measurement conditions and purity specifications, highlighting the importance of standardized analytical protocols.

The compound demonstrates poor aqueous solubility, being classified as insoluble in water [11] [17]. Similarly, ethanol solubility is minimal, with the compound considered insoluble in this common organic solvent [11]. These solubility limitations necessitate specialized formulation approaches for in vivo applications, typically involving co-solvents or advanced drug delivery systems.

For in vivo studies, TM5441 has been successfully formulated using corn oil as a vehicle, achieving solubility of at least 2.5 milligrams per milliliter [13]. This formulation approach enables oral administration while maintaining compound stability and bioavailability.

Stability Characteristics

TM5441 exhibits favorable stability characteristics under appropriate storage conditions, supporting its development as a research tool and potential therapeutic agent [11] [13]. The compound demonstrates stability during room temperature shipping, with quality control testing confirming that normal temperature placement for one month does not significantly affect biological activity [11] [29].

Recommended storage conditions specify maintenance at -20 degrees Celsius for long-term preservation [17], ensuring compound integrity during extended storage periods. Under these conditions, TM5441 retains its chemical and biological properties, supporting reliable experimental reproducibility.

The compound shows stability in dimethyl sulfoxide solutions when properly stored [13] [17], facilitating the preparation of stock solutions for research applications. However, repeated freeze-thaw cycles should be avoided to prevent potential degradation or precipitation [17].

Crystallographic studies have provided detailed insights into the molecular stability of TM5441 in the solid state [10]. X-ray diffraction analysis reveals well-ordered crystal structures that contribute to the compound's stability profile and support its characterization as a stable chemical entity suitable for pharmaceutical development.

Analytical Detection and Quantification Methodologies

Comprehensive analytical methodologies have been developed for TM5441 detection and quantification, supporting both research applications and quality control requirements [10] [16] [25]. High-performance liquid chromatography represents the primary analytical platform for compound quantification, offering excellent sensitivity and specificity for TM5441 analysis.

Reversed-phase high-performance liquid chromatography methods utilize C18 stationary phases with gradient elution systems [16] [25]. Typical mobile phase compositions include water and acetonitrile with trifluoroacetic acid modifiers to optimize peak shape and retention characteristics [25]. Detection wavelengths around 220 nanometers provide optimal sensitivity for ultraviolet absorption detection [25].

Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ions for accurate mass determination [8]. The exact mass of 428.0775140 daltons has been confirmed through high-resolution mass spectrometry [8], supporting structural confirmation and purity assessment. Tandem mass spectrometry protocols enable detailed fragmentation analysis for structural elucidation and impurity identification [27].

Analytical MethodApplicationKey Parameters
High-Performance Liquid ChromatographyQuantification, PurityC18 column, UV detection at 220 nm
Mass SpectrometryMolecular weight confirmationElectrospray ionization, exact mass 428.0775140 Da
Nuclear Magnetic ResonanceStructural confirmationProton and carbon-13 analysis
X-ray CrystallographySolid-state structureCrystal structures with protein complexes

Nuclear magnetic resonance spectroscopy provides detailed structural characterization through proton and carbon-13 analysis [10]. These techniques confirm the proposed structure and detect potential impurities or degradation products. Chemical shift assignments support structural verification and enable monitoring of compound integrity during storage and handling.

Pharmacokinetic analysis employs liquid chromatography-tandem mass spectrometry for plasma concentration measurements [16]. This sensitive analytical approach enables determination of maximum concentration, time to maximum concentration, and elimination half-life parameters essential for understanding compound disposition and optimizing dosing regimens for research applications.

Binding Site Interactions

TM5441 binds to plasminogen activator inhibitor-1 through specific interactions at the flexible joint region, a distinct binding site from the originally presumed central β-sheet A cleft location [1]. The flexible joint region is defined by α-helices hE (helix E), hF (helix F), and s1A (strand 1 of β-sheet A) [1]. This binding site is located immediately adjacent to the vitronectin binding site on plasminogen activator inhibitor-1 [1].

The key molecular interactions involve several critical residues within the flexible joint region. The carboxylic acid group of TM5441, identified as essential for plasminogen activator inhibitor-1 binding activity, forms a salt bridge with plasminogen activator inhibitor-1 Lys122 located in s1A [1]. Additional hydrogen bonding occurs with Thr120 in s1A, providing secondary stabilization of the compound-protein complex [1]. The chlorine atom substituted on the phenyl group participates in edge-on chlorine-π interactions with Phe114 in helix E, with distances approaching the average reported for such interactions [1].

The phenylfuran moiety of TM5441 engages in multiple hydrophobic interactions, including π-sigma, π-alkyl, and π-π stacking interactions with Lys122 in s1A and Trp139 in helix F [1]. Through its furan group, TM5441 forms non-classical carbon hydrogen bonds with the side-chain of plasminogen activator inhibitor-1 Gln123 in s1A [1]. These interactions collectively stabilize the binding of TM5441 to the flexible joint region and restrict the structural flexibility normally required for plasminogen activator inhibitor-1 functionality [1].

Two-Step Inhibition Mechanism

TM5441 exhibits a dose-dependent two-step mechanism of plasminogen activator inhibitor-1 inhibition [1]. At lower compound concentrations, the predominant mechanism involves inducing hydrolysis of the plasminogen activator inhibitor-1/plasminogen activator intermediate, resulting in the release of plasminogen activator from cleaved plasminogen activator inhibitor-1 [1]. This process redirects the normal inhibitory reaction toward the substrate pathway, where plasminogen activator inhibitor-1 behaves as a substrate rather than an inhibitor [1].

The first step involves the rapid reversible conversion of active plasminogen activator inhibitor-1 into a form exhibiting substrate behavior [1]. During this phase, TM5441 binding to the flexible joint region restricts the structural flexibility required for complete inhibitory complex formation with plasminogen activators [1]. The compound interferes with the outward movement of helix F that is necessary for full insertion of the reactive center loop during the inhibitory reaction between plasminogen activator inhibitor-1 and plasminogen activators [1].

The second step occurs at higher compound concentrations and involves a slower irreversible conversion of plasminogen activator inhibitor-1 into an unreactive form [1]. This mechanism prevents plasminogen activator inhibitor-1/plasminogen activator complex formation entirely and may promote the active-to-latent transition of plasminogen activator inhibitor-1 [1]. The two-step mechanism allows for concentration-dependent modulation of plasminogen activator inhibitor-1 activity, providing therapeutic flexibility in different pathological contexts [1].

Concentration-Dependent Effects

The inhibitory effects of TM5441 demonstrate clear concentration dependence, with distinct mechanisms predominating at different compound concentrations. At low concentrations ranging from 9.4 to 37.5 micromolar, TM5441 primarily induces substrate behavior in plasminogen activator inhibitor-1, resulting in increased formation of cleaved plasminogen activator inhibitor-1 and reduced formation of stable plasminogen activator inhibitor-1/tissue plasminogen activator complexes [1].

At medium concentrations of 75 to 150 micromolar, a mixed mechanism emerges where both substrate behavior induction and conversion to unreactive forms occur simultaneously [1]. This intermediate concentration range produces both cleaved plasminogen activator inhibitor-1 and unreactive plasminogen activator inhibitor-1, with minimal formation of inhibitory complexes [1].

High concentrations of 300 to 600 micromolar and above result in predominant conversion of plasminogen activator inhibitor-1 to unreactive forms [1]. At these concentrations, TM5441 blocks plasminogen activator inhibitor-1 activity by converting the protein to an unreactive state that cannot form complexes with plasminogen activators [1]. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis analysis demonstrates a large increase in unreactive plasminogen activator inhibitor-1 at these higher concentrations, with complete loss of covalent plasminogen activator inhibitor-1/tissue plasminogen activator complex formation [1].

The concentration-dependent effects provide evidence that TM5441 can modulate plasminogen activator inhibitor-1 function through multiple pathways, allowing for dose-dependent therapeutic control of fibrinolytic activity [2].

X-ray Crystallographic Analysis of TM5441-Plasminogen Activator Inhibitor-1 Complexes

X-ray crystallographic studies of TM5441 complexes with plasminogen activator inhibitor-1 have been limited, with structural determination achieved primarily for the closely related analog TM5484 [1]. Two nearly identical crystal structures of TM5484-bound plasminogen activator inhibitor-1-W175F/Nb42/Nb64 complex were obtained after soaking experiments, revealing the compound binding site at the flexible joint region [1]. The structures showed root-mean-squared deviations for all Cα atoms of 0.8 Å, indicating high structural similarity between different crystal forms [1].

The crystallographic analysis revealed TM5484 bound in two different orientations within the flexible joint region, designated as orientation 1 and orientation 2 [1]. These different binding modes were attributed to steric restrictions due to crystal packing rather than multiple physiologically relevant binding conformations [1]. Despite the orientational differences, the essential functional groups of the compound that are critical for plasminogen activator inhibitor-1 interaction remained consistently involved in both orientations [1].

In orientation 1, TM5484 formed direct interactions with the flexible joint region through its carboxylic acid group, which established a salt bridge with Lys122 in strand 1A [1]. The chlorine atom engaged in edge-on chlorine-π interactions with Phe114 in helix E, with distances of 3.5 Å to the nearest aromatic atom and 4.7 Å to the ring centroid [1]. The furan group participated in non-classical carbon hydrogen bonding with Gln123 in strand 1A [1].

Orientation 2 showed the carboxylic acid group maintaining its salt bridge with Lys122 while forming an additional hydrogen bond with Thr120 in strand 1A [1]. The chlorine atom in this orientation was positioned 4.3 Å from Trp139 in helix F and formed van der Waals interactions with Ile135 [1]. The furan group established hydrogen bonding with Pro111 in helix E [1].

The crystallographic structures confirmed that TM5484, and by extension TM5441, binds to a site distinct from the originally presumed central β-sheet A cleft [1]. This binding location overlaps with the vitronectin binding site, explaining the compound's ability to interfere with vitronectin-plasminogen activator inhibitor-1 interactions [1].

Structural Modifications and Structure-Activity Relationships

TM5441 was developed through systematic structure-activity relationship studies based on the lead compound TM5007, which was originally identified through virtual screening and docking simulations [3]. The development pathway involved multiple generations of structural optimization to improve inhibitory potency, oral bioavailability, and pharmacokinetic properties [3].

TM5007, the initial lead compound, was designed to bind within the cleft of β-sheet A and showed specificity for the plasminogen activator inhibitor-1/plasminogen activator system [4]. However, TM5007 had limited oral bioavailability and required further optimization [3]. Structure-activity relationship studies on TM5007 identified TM5275 as an improved derivative with better inhibitory profile and enhanced oral bioavailability [5].

The transition from TM5275 to TM5441 involved substituting the lipophilic moiety and varying the acyl-type linker length to create smaller derivatives with improved pharmacological properties [6]. TM5441 exhibits a molecular weight of 428.8 grams per mole and a calculated logarithm of the partition coefficient of 3.319, positioning it within optimal ranges for drug-like properties [3].

Key structural features essential for plasminogen activator inhibitor-1 binding activity include the carboxylic acid group, which has been identified as critical for interaction with the target protein [5] [6]. The bulky lipophilic group provides secondary effects on binding affinity and selectivity [5] [6]. The chlorine substitution on the phenyl ring contributes to specific protein interactions through halogen bonding [1].

Comparison with the related compound TM5484 reveals important structure-activity relationships. TM5484 has a lower molecular weight of 384.7 grams per mole and a calculated logarithm of the partition coefficient of 3.07, making it more suitable for blood-brain barrier penetration [7]. The structural differences between TM5441 and TM5484 result in slightly different mechanisms of action, with TM5484 showing a larger fraction of cleaved plasminogen activator inhibitor-1 formation compared to TM5441 [1].

The structure-activity relationships demonstrate that minor modifications to the TM5441 scaffold can significantly alter pharmacokinetic properties and tissue distribution while maintaining plasminogen activator inhibitor-1 inhibitory activity [7]. This flexibility in the chemical structure provides opportunities for developing tissue-specific or indication-specific analogs.

Selectivity Profile Against Other Serine Proteases

TM5441 demonstrates high selectivity for plasminogen activator inhibitor-1 compared to other serine proteases and serine protease inhibitors. Specificity studies have confirmed that TM5441 does not inhibit other members of the serine protease inhibitor superfamily, including antithrombin III and α2-antiplasmin [3]. This selectivity profile is critical for therapeutic applications, as inhibition of these other serine protease inhibitors could lead to bleeding complications.

The compound shows no inhibitory effect on antithrombin III, which is the primary physiological inhibitor of thrombin and other coagulation proteases [3]. This selectivity is important because antithrombin III inhibition would disrupt the coagulation cascade and potentially cause bleeding episodes. Similarly, TM5441 does not affect α2-antiplasmin, the canonical inhibitor of plasmin [3]. Preservation of α2-antiplasmin function helps maintain hemostatic balance while allowing targeted inhibition of plasminogen activator inhibitor-1.

The selectivity extends to direct serine proteases as well. TM5441 does not directly inhibit thrombin, the key coagulation protease responsible for fibrin formation [8]. This specificity prevents interference with normal hemostatic mechanisms while allowing modulation of fibrinolytic activity through plasminogen activator inhibitor-1 inhibition [8].

TM5441 also lacks direct inhibitory effects on tissue plasminogen activator and urokinase plasminogen activator [8]. Instead, the compound enhances the activity of these plasminogen activators indirectly by inhibiting their physiological inhibitor, plasminogen activator inhibitor-1 [8]. This indirect mechanism allows for increased fibrinolytic activity without bypassing normal regulatory mechanisms.

The selectivity profile has been demonstrated in vitro using chromogenic assays that measure the inhibitory activity against different serine proteases [3]. These studies confirmed the specific activity against plasminogen activator inhibitor-1 with inhibitory concentration values ranging from 3.58 to 60.3 micromolar, while showing no significant inhibition of other tested serine proteases at concentrations up to 100 micromolar [9] [10].

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have played a crucial role in understanding the binding mechanism of TM5441 and its interaction with plasminogen activator inhibitor-1. Initial docking simulations for the precursor compounds TM5007 and TM5275 suggested binding within the central β-sheet A cleft, specifically targeting the space that would be occupied by the reactive center loop following its insertion [4] [5].

The original virtual screening approach that led to TM5007 discovery employed structure-based drug design using docking simulations that selected compounds fitting within the cleft of the three-dimensional structure of human plasminogen activator inhibitor-1 [4]. These simulations focused on the cleft in β-sheet A that is accessible for reactive center loop insertion, with the hypothesis that compounds binding in this cleft would block reactive center loop insertion and prevent plasminogen activator inhibitor-1 activity [4].

TM5275, an optimized derivative of TM5007, was predicted through docking studies to bind at the P14-P9 position within the β-sheet A cleft, which correlated with its observed mechanism of inducing substrate behavior in plasminogen activator inhibitor-1 [5]. This binding position was distinct from TM5007, which docked at the P8-P3 position and primarily prevented plasminogen activator inhibitor-1/plasminogen activator complex formation [4].

However, experimental crystallographic evidence revealed that TM5441 and related compounds actually bind to the flexible joint region rather than the predicted central β-sheet A cleft [1]. This discrepancy between computational predictions and experimental results highlights the limitations of early molecular modeling approaches and the importance of experimental validation [1].

More recent molecular modeling studies incorporating the crystallographic binding site information have focused on understanding the interactions at the flexible joint region [1]. These studies examine how binding to helices E and F and strand 1A restricts the structural flexibility required for plasminogen activator inhibitor-1 function [1]. The modeling reveals how compound binding interferes with the conformational changes necessary for reactive center loop insertion and plasminogen activator complex formation [1].

Comparative docking studies with other plasminogen activator inhibitor-1 inhibitors, such as tiplaxtinin, have shown that multiple small molecule inhibitors can bind to overlapping sites within the flexible joint region [1]. These studies help explain the common mechanisms observed among different chemical classes of plasminogen activator inhibitor-1 inhibitors and provide insights for future drug design efforts [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

428.0775140 g/mol

Monoisotopic Mass

428.0775140 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33S35WFR9H

Wikipedia

TM5441

Dates

Last modified: 08-15-2023
1: Ghosh AK, Rai R, Park KE, Eren M, Miyata T, Wilsbacher LD, Vaughan DE. A small molecule inhibitor of PAI-1 protects against doxorubicin-induced cellular senescence. Oncotarget. 2016 Nov 8;7(45):72443-72457. doi: 10.18632/oncotarget.12494. PubMed PMID: 27736799; PubMed Central PMCID: PMC5341920.
2: Piao L, Jung I, Huh JY, Miyata T, Ha H. A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice. Br J Pharmacol. 2016 Sep;173(17):2622-32. doi: 10.1111/bph.13541. Epub 2016 Jul 28. PubMed PMID: 27339909; PubMed Central PMCID: PMC4978161.
3: Jeong BY, Uddin MJ, Park JH, Lee JH, Lee HB, Miyata T, Ha H. Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model. PLoS One. 2016 Jun 3;11(6):e0157012. doi: 10.1371/journal.pone.0157012. eCollection 2016. PubMed PMID: 27258009; PubMed Central PMCID: PMC4892642.
4: Placencio VR, Ichimura A, Miyata T, DeClerck YA. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity. PLoS One. 2015 Jul 24;10(7):e0133786. doi: 10.1371/journal.pone.0133786. eCollection 2015. PubMed PMID: 26207899; PubMed Central PMCID: PMC4514594.
5: Tsuda K. Letter by Tsuda regarding article, "Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence". Circulation. 2014 Aug 26;130(9):e83. doi: 10.1161/CIRCULATIONAHA.113.007940. PubMed PMID: 25156921.
6: Eren M, Boe AE, Murphy SB, Place AT, Nagpal V, Morales-Nebreda L, Urich D, Quaggin SE, Budinger GR, Mutlu GM, Miyata T, Vaughan DE. PAI-1-regulated extracellular proteolysis governs senescence and survival in Klotho mice. Proc Natl Acad Sci U S A. 2014 May 13;111(19):7090-5. doi: 10.1073/pnas.1321942111. Epub 2014 Apr 28. PubMed PMID: 24778222; PubMed Central PMCID: PMC4024885.
7: Boe AE, Eren M, Murphy SB, Kamide CE, Ichimura A, Terry D, McAnally D, Smith LH, Miyata T, Vaughan DE. Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence. Circulation. 2013 Nov 19;128(21):2318-24. doi: 10.1161/CIRCULATIONAHA.113.003192. Epub 2013 Oct 3. PubMed PMID: 24092817; PubMed Central PMCID: PMC3933362.

Explore Compound Types